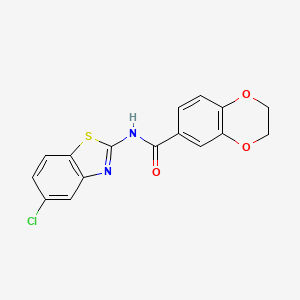

![molecular formula C18H27N3O3 B4584899 ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4584899.png)

ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}-beta-alaninate

説明

Synthesis Analysis

The synthesis of compounds related to ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}-beta-alaninate involves complex strategies, including the use of trisubstituted beta-amino acid derivatives and substituted benzamidine structures. These methods aim to optimize the molecule's bioactivity by conformational restriction and improving its interaction with biological targets. One notable example is the development of a potent and orally active fibrinogen receptor antagonist, characterized by its trisubstituted beta-amino acid residue and amidinobenzoyl unit modification for enhanced activity and oral bioavailability (Hayashi et al., 1998).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been explored through various techniques, including NMR and X-ray crystallography. These studies reveal the importance of the trisubstituted beta-amino acid unit in maintaining the active conformation of the molecule and suggest the potential of such residues as linear templates to restrict the conformational flexibility of peptidomimetics. The structural analysis underscores the role of specific functional groups and their placement in achieving desired biological activities and pharmacokinetic properties (Hayashi et al., 1998).

科学的研究の応用

GPIIb/IIIa Integrin Antagonists

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40 (NSL-96184) is identified as a highly potent and orally active fibrinogen receptor antagonist. It features a trisubstituted beta-amino acid residue, indicating significant potential for antithrombotic treatment in acute phases due to its rapid onset and relatively short duration of action after oral administration. This compound underscores the importance of the trisubstituted beta-amino acid unit in maintaining the molecule's active conformation and highlights the therapeutic potential of 3-substituted-2,2-dimethyl-beta-amino acid residues as linear templates to restrict the conformational flexibility of peptidomimetics (Hayashi et al., 1998).

Orthogonally Protected Amino Acids

The synthesis of ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates demonstrates a methodology for producing edeine analogs. The absolute configuration of newly generated asymmetric carbon atoms in β-hydroxy-γ,δ-diamino products, established through 1H NMR spectroscopy, showcases advancements in the synthesis of complex amino acids for potential applications in medicinal chemistry and drug development (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Conversion into Conhydrins

Ethyl N-benzhydrylpipecolinate's reaction with ethylmagnesium bromide, followed by treatment with alcoholic alkali, showcases a method for synthesizing hydroxypropyl-substituted piperidine. This method effectively produces racemic α- and β-conhydrins, highlighting a novel approach to accessing these compounds which could have implications in synthetic organic chemistry and potentially pharmacological applications (Lysenko, Bekish, & Kulinkovich, 2002).

Schiff and Mannich Bases of Isatin Derivatives

The synthesis and characterization of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones offer insights into the chemical structure and potential applications of these compounds. Such studies contribute to the broader field of medicinal chemistry, where these derivatives could serve as key intermediates in the development of new therapeutic agents (Bekircan & Bektaş, 2008).

Biomimetically Activated Amino Acids

Research on the catalysis in the hydrolysis of alanyl ethyl phosphate sheds light on the inherent reactivity of activated amino acid derivatives. Such studies contribute to understanding the biochemical processes involved in protein biosynthesis and could inform the design of biomimetic catalysts for synthetic applications (Kluger, Loo, & Mazza, 1997).

特性

IUPAC Name |

ethyl 3-[(1-benzylpiperidin-4-yl)carbamoylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-2-24-17(22)8-11-19-18(23)20-16-9-12-21(13-10-16)14-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGABNLGFSQRJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-1-naphthalenamine hydrobromide](/img/structure/B4584819.png)

![4-{[4-(2,5-dimethylbenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4584827.png)

![2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4584838.png)

![3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4584850.png)

![2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4584855.png)

![3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4584870.png)

![isopropyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4584875.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-propylglycinamide](/img/structure/B4584890.png)

![4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584908.png)

![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B4584909.png)